1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide is a chemical compound with the molecular formula C19H33N3O3S. It is commonly referred to as EPPA and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). EPPA has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including pain, inflammation, and anxiety.
Mechanism of Action
EPPA exerts its pharmacological effects by inhibiting the enzyme 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide, EPPA increases the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation. Additionally, EPPA has been shown to have anxiolytic effects, which may be attributed to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects
EPPA has been shown to have several biochemical and physiological effects. In addition to its role in pain management and inflammation, EPPA has been shown to have a neuroprotective effect in animal models of stroke. Additionally, EPPA has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to determine the exact mechanisms underlying these effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of EPPA is its specificity for 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide, which makes it a useful tool for studying the endocannabinoid system. Additionally, EPPA has good solubility in organic solvents, making it easy to handle and use in lab experiments. However, one of the limitations of EPPA is its relatively low potency compared to other 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide inhibitors. Additionally, EPPA has been shown to have poor oral bioavailability, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on EPPA. One area of interest is its potential therapeutic applications in the treatment of pain and inflammation. Additionally, further research is needed to determine the exact mechanisms underlying its neuroprotective and cognitive-enhancing effects. Another area of interest is the development of more potent and selective 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide inhibitors, which may have improved therapeutic potential compared to EPPA. Overall, EPPA represents a promising tool for studying the endocannabinoid system and has potential therapeutic applications in various diseases.
Scientific Research Applications
EPPA has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant areas of research is its role in pain management. Studies have shown that EPPA can effectively reduce pain in animal models of neuropathic and inflammatory pain. Additionally, EPPA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
1-ethylsulfonyl-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3S/c1-3-24(22,23)20-12-7-16(8-13-20)17(21)18-9-5-11-19-10-4-6-15(2)14-19/h15-16H,3-14H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKXZFWPHFITAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCC(C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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